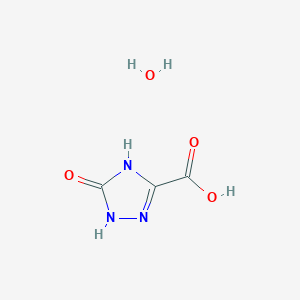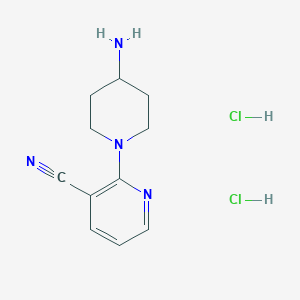![molecular formula C12H13ClN2O B3088435 [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride CAS No. 1185299-37-9](/img/structure/B3088435.png)
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride typically involves the reaction of 2-(2-pyridinylmethoxy)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger volumes of reactants.
Continuous flow systems: These systems ensure a steady production rate and consistent product quality.
Automated purification: Industrial processes often use automated systems for purification to increase efficiency and reduce human error.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Inhibiting enzymes: The compound may inhibit certain enzymes, leading to altered cellular functions.
Modulating signaling pathways: It can modulate various signaling pathways, affecting cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(2-Pyridinylmethoxy)phenyl]amine hydrochloride
- [2-(2-Pyridinylmethoxy)phenyl]amine sulfate
- [2-(2-Pyridinylmethoxy)phenyl]amine phosphate
Uniqueness
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Propiedades
Número CAS |
1185299-37-9 |
|---|---|
Fórmula molecular |
C12H13ClN2O |
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H12N2O.ClH/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10;/h1-8H,9,13H2;1H |
Clave InChI |
XVEFLXHLASRXEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCC2=CC=CC=N2.Cl.Cl |
SMILES canónico |
C1=CC=C(C(=C1)N)OCC2=CC=CC=N2.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


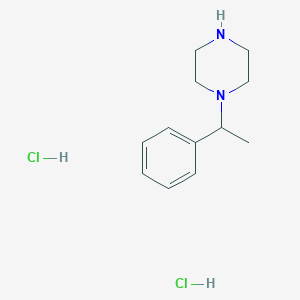
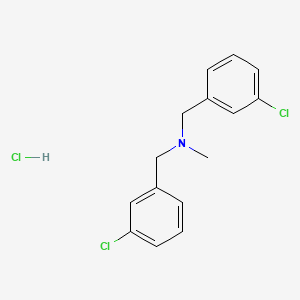
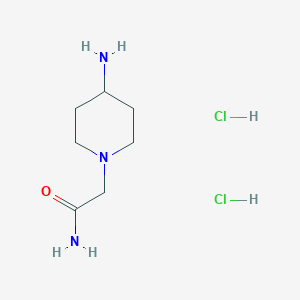
![({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B3088384.png)
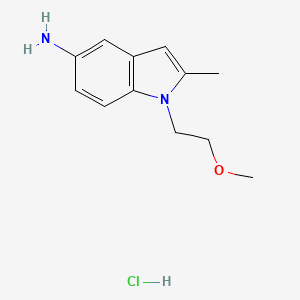
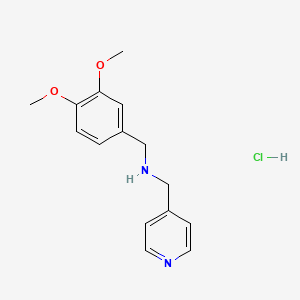


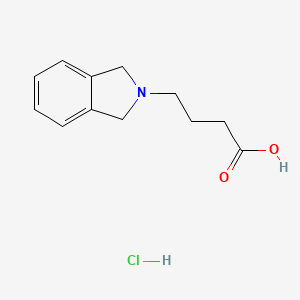
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)

![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3088444.png)
